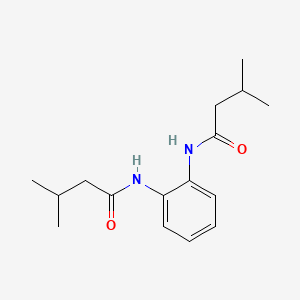
N,N'-1,2-phenylenebis(3-methylbutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-phenylenebis(3-methylbutanamide), commonly known as PMBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMBN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 358.5 g/mol.
Applications De Recherche Scientifique
PMBN has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. PMBN is a chiral compound and can be used as a chiral selector in chromatographic separations. It has been shown to be effective in separating enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals.
PMBN has also been studied for its potential use as a drug delivery system. It can form inclusion complexes with various drugs, which can improve their solubility and bioavailability. PMBN-based drug delivery systems have been shown to be effective in delivering drugs to specific target sites, such as cancer cells.
Mécanisme D'action
The mechanism of action of PMBN is not well understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through hydrogen bonding and van der Waals interactions. PMBN can also form inclusion complexes with various compounds, which can affect their properties and interactions with other molecules.
Biochemical and Physiological Effects
PMBN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. PMBN has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
PMBN has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a chiral selector in chromatographic separations. PMBN-based drug delivery systems have also shown promising results in delivering drugs to specific target sites.
However, there are also limitations to using PMBN in lab experiments. PMBN can be expensive to synthesize, and its purity can be difficult to maintain. PMBN can also form inclusion complexes with various compounds, which can affect their properties and interactions with other molecules, making it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on PMBN. One area of research is the development of new PMBN-based drug delivery systems that can improve the solubility and bioavailability of various drugs. Another area of research is the synthesis of new PMBN derivatives with improved properties and applications. Additionally, further studies are needed to understand the mechanism of action of PMBN and its interactions with biomolecules.
Méthodes De Synthèse
PMBN can be synthesized by reacting 3-methylbutanoyl chloride with 1,2-phenylenediamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PMBN as a white crystalline powder. The purity of PMBN can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
3-methyl-N-[2-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-7-5-6-8-14(13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXORVSZDBRZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
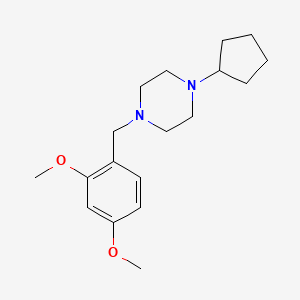
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
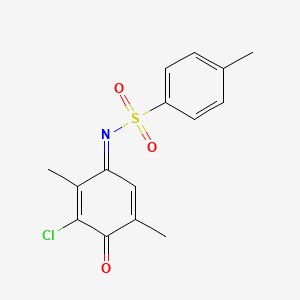
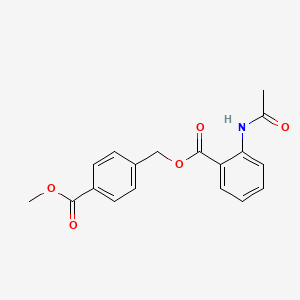
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
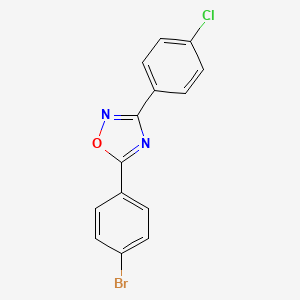

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)